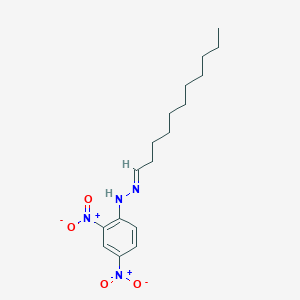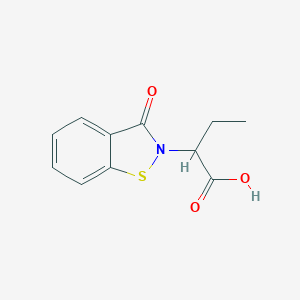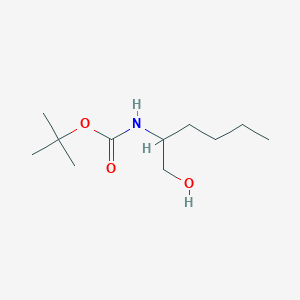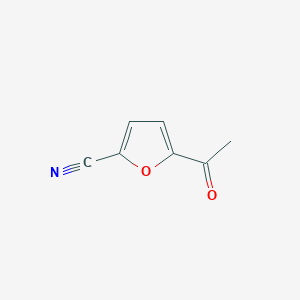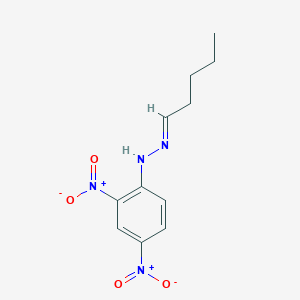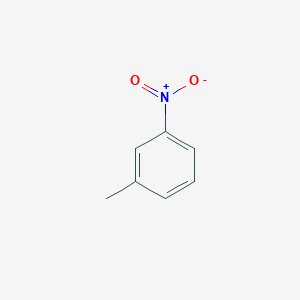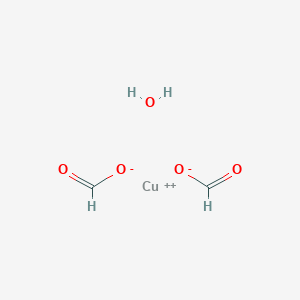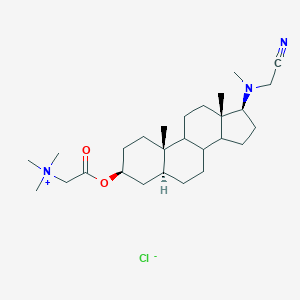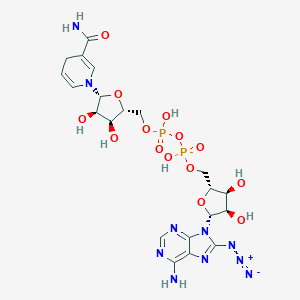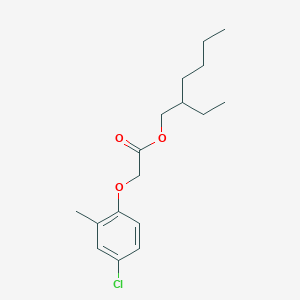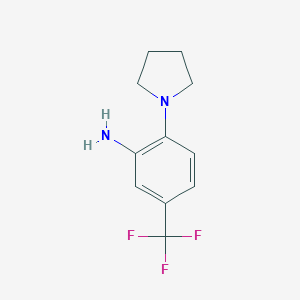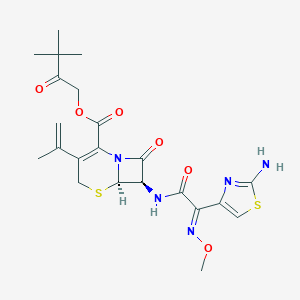
Patmpc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
PAMPC (polyacrylate-polyalcohol) is a synthetic compound that has been widely used in scientific research due to its unique properties. It is a hydrogel that can be easily synthesized and has a high water content, making it an ideal material for various applications in the field of biology and medicine.
Wirkmechanismus
PAMPC hydrogels work by absorbing water and swelling, which can lead to changes in their mechanical properties. This swelling behavior can be modulated by various factors such as pH, temperature, and ionic strength, making them ideal for drug delivery applications.
Biochemical and Physiological Effects:
PAMPC hydrogels have been shown to have minimal adverse effects on cells and tissues. They do not induce inflammation or immune response, making them ideal for biomedical applications. Furthermore, PAMPC hydrogels have been shown to reduce bacterial adhesion, making them useful in wound healing applications.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of PAMPC hydrogels is their versatility and ease of synthesis. They can be easily modified to suit different applications and can be tailored to specific requirements. However, one of the limitations of PAMPC hydrogels is their mechanical properties, which can limit their use in certain applications.
Zukünftige Richtungen
There are several future directions for PAMPC research, including the development of new functionalized hydrogels for drug delivery applications, the use of PAMPC hydrogels in tissue engineering, and the development of new biosensors using PAMPC hydrogels. Additionally, there is a need for further research into the mechanical properties of PAMPC hydrogels to optimize their use in various applications.
Conclusion:
In conclusion, PAMPC hydrogels are a versatile and useful material for various scientific research applications. They have excellent biocompatibility, can be easily synthesized, and can be tailored to specific requirements. With further research, PAMPC hydrogels have the potential to revolutionize the field of biomedical research and lead to the development of new therapies and treatments.
Synthesemethoden
PAMPC can be synthesized by the free radical polymerization of acrylic acid and 2-hydroxyethyl methacrylate in the presence of a cross-linking agent. The resulting hydrogel can be further modified by introducing different functional groups to enhance its properties.
Wissenschaftliche Forschungsanwendungen
PAMPC has been extensively used in various scientific research applications, including tissue engineering, drug delivery, and biosensors. It has been shown to have excellent biocompatibility and can support cell growth and proliferation, making it an ideal material for tissue engineering applications.
Eigenschaften
CAS-Nummer |
137778-03-1 |
|---|---|
Produktname |
Patmpc |
Molekularformel |
C22H27N5O6S2 |
Molekulargewicht |
521.6 g/mol |
IUPAC-Name |
(3,3-dimethyl-2-oxobutyl) (6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-prop-1-en-2-yl-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N5O6S2/c1-10(2)11-8-34-19-15(25-17(29)14(26-32-6)12-9-35-21(23)24-12)18(30)27(19)16(11)20(31)33-7-13(28)22(3,4)5/h9,15,19H,1,7-8H2,2-6H3,(H2,23,24)(H,25,29)/b26-14+/t15-,19-/m1/s1 |
InChI-Schlüssel |
XMBYPLVYBALMFA-IRPQAHJPSA-N |
Isomerische SMILES |
CC(=C)C1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/OC)/C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
Kanonische SMILES |
CC(=C)C1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)OCC(=O)C(C)(C)C |
Synonyme |
PATMPC pivaloyloxymethyl 7-(2-(2-amino-4-thiazole)-2-methoxyiminoacetamido)-3-(2-propenyl)-3-cephem-4-carboxylate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



